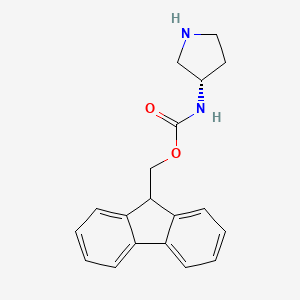
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by its complex structure, which includes a quinolinone core substituted with a 4-chlorobenzoyl group, a methyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with a suitable quinoline derivative under acidic conditions. This is followed by methylation and phenylation steps to introduce the respective substituents. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions under controlled conditions, minimizing the risk of side reactions and ensuring consistent product quality.
化学反应分析
Types of Reactions
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while reduction may produce simpler quinolinone structures.
科学研究应用
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 6-(4-chlorophenyl)-1-methyl-4-phenyl-2(1H)-quinolinone
- 6-(4-bromobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone
- 6-(4-methylbenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone
Uniqueness
6-(4-chlorobenzoyl)-1-methyl-4-phenyl-2(1H)-quinolinone is unique due to the presence of the 4-chlorobenzoyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C23H16ClNO2 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC 名称 |
6-(4-chlorobenzoyl)-1-methyl-4-phenylquinolin-2-one |
InChI |
InChI=1S/C23H16ClNO2/c1-25-21-12-9-17(23(27)16-7-10-18(24)11-8-16)13-20(21)19(14-22(25)26)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI 键 |
VPZBUAJQMMZMIY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=CC1=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
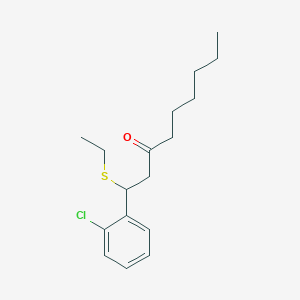
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
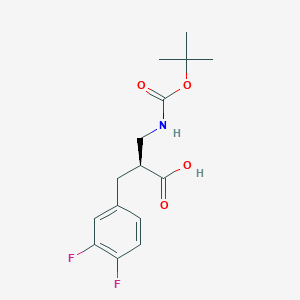

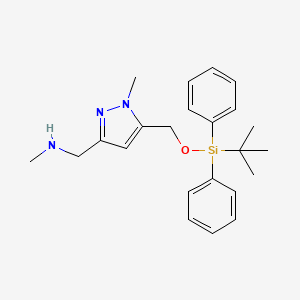



![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
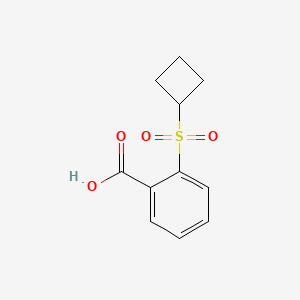
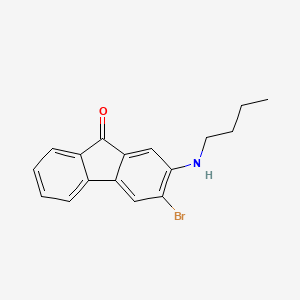
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
